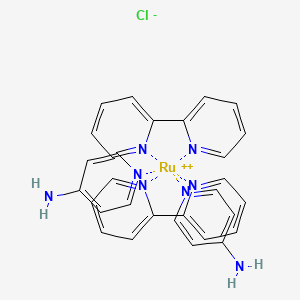
(OC-6-21)-Ruthenium(2+) bis(2,2'-bipyridine) bis(pyridin-4-amine) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride is a coordination complex of ruthenium. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridin-4-amine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Its unique properties make it a candidate for developing new diagnostic and therapeutic agents.
Industry: The compound is explored for use in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells.
作用機序
The mechanism by which (OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and undergoes a photochemical reaction to produce reactive oxygen species, which can damage cellular components and kill cancer cells. The specific pathways involved depend on the application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
Palladium(II) acetate: Another coordination complex used in catalysis.
Platinum(II) acetate: Similar to palladium(II) acetate but with different reactivity and applications.
Zinc phosphates: Used in various industrial applications, including as catalysts and in materials science.
Uniqueness
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride is unique due to its combination of photophysical and electrochemical properties, which are not commonly found in other coordination complexes. This makes it particularly valuable in applications requiring light absorption and emission, as well as in redox reactions.
特性
分子式 |
C30H28ClN8Ru+ |
|---|---|
分子量 |
637.1 g/mol |
IUPAC名 |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;/h2*1-8H;2*1-4H,(H2,6,7);1H;/q;;;;;+2/p-1 |
InChIキー |
ASHCWTHHSIEJQP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


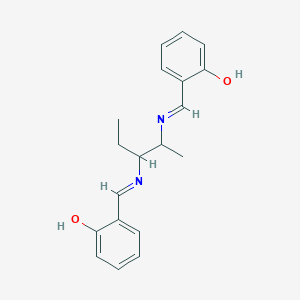
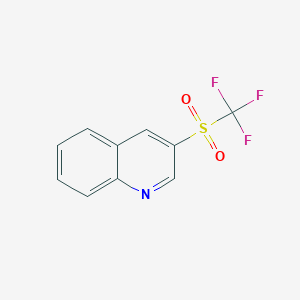
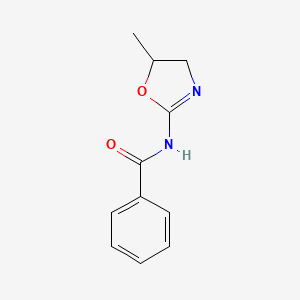

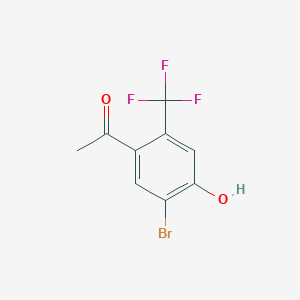
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
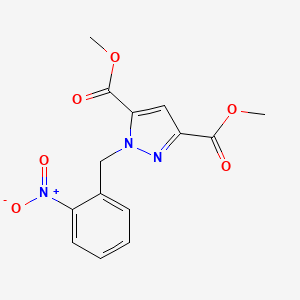
![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

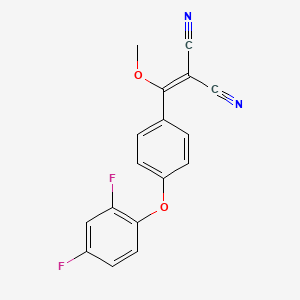
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)

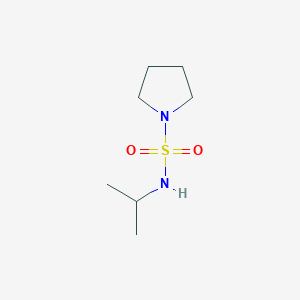
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
